Crystal Engineering: Distinct Solid-State Packing vs. H-Ala-Ala-OH
X-ray crystallography demonstrates that H-Ala-Abu-OH adopts a unique columnar structure in its solid state, a feature not observed in the closely related dipeptide H-Ala-Ala-OH. While H-Ala-Ala-OH crystallizes in a simple tetragonal system, H-Ala-Abu-OH (as its 0.33-hydrate) forms a novel molecular columnar arrangement with three peptide molecules in the asymmetric unit [1].
| Evidence Dimension | Crystal Packing Architecture |
|---|---|
| Target Compound Data | Novel molecular columnar structure, three molecules per asymmetric unit (as 0.33-hydrate) |
| Comparator Or Baseline | H-Ala-Ala-OH, simple tetragonal crystal system |
| Quantified Difference | Distinct crystal packing motif; H-Ala-Abu-OH does not belong to the Val-Ala class of hydrophobic dipeptides |
| Conditions | Single-crystal X-ray diffraction, solid state |
Why This Matters
For crystal engineering and the design of peptide-based materials, this distinct solid-state architecture provides a unique structural motif not available with H-Ala-Ala-OH, enabling novel material properties.
- [1] Görbitz, C. H. (2002). N-(L-2-Aminobutyryl)-L-alanine and 2-(L-alanylamino)-L-butyric acid 0.33-hydrate. Acta Crystallographica Section C, 58(8), o512-o515. View Source
